molecular formula C18H19Cl2N3O B3896536 N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine CAS No. 5885-58-5

N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No. B3896536
CAS RN: 5885-58-5
M. Wt: 364.3 g/mol
InChI Key: SJYIGEUWVPETFW-BKUYFWCQSA-N
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Description

N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as CM-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases. This compound has also been shown to reduce the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-viral properties, particularly against herpes simplex virus type 1 (HSV-1).

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential therapeutic applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on the immune system. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.

Scientific Research Applications

N-(2,4-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-24-18-5-3-2-4-17(18)22-8-10-23(11-9-22)21-13-14-6-7-15(19)12-16(14)20/h2-7,12-13H,8-11H2,1H3/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYIGEUWVPETFW-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417209
Record name ST50063574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5885-58-5
Record name ST50063574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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